2,4,5-trinitro-1H-imidazole
Description
Historical Development of Nitroazole Energetic Compounds
The exploration of nitroazole energetic compounds is part of a broader history of energetic materials that began with the invention of gunpowder in 9th century China. rsc.org The development of modern energetic materials has seen a shift towards nitrogen-rich heterocyclic compounds. nih.govresearchgate.netnih.gov Azoles, a class of five-membered heterocyclic compounds containing at least one nitrogen atom, have become a focal point of research. The introduction of nitro groups (NO2) onto the azole ring significantly enhances the energetic properties of these compounds. nih.gov
Nitro- and polynitro-azoles are recognized for their high explosion performance and low sensitivity to impact. arkat-usa.org The initial drive to synthesize these compounds was often for applications in pharmaceuticals and as antimicrobial drugs. arkat-usa.org However, their potential as HEDMs soon became a primary research focus. researchgate.net The development of various nitroazoles, including nitroimidazoles, nitropyrazoles, nitrotriazoles, and nitrotetrazoles, has been a step-wise progression, with each new derivative building on the knowledge gained from the last. nih.govmagtech.com.cn
Significance of the Imidazole (B134444) Heterocycle in High-Energy Density Materials (HEDMs) Research
The imidazole ring is a particularly promising scaffold for the design of HEDMs for several key reasons. nih.govresearchgate.net Imidazole-based energetic compounds often exhibit a favorable combination of high density, high heat of formation, and good thermal stability. acs.orgmdpi.com The imidazole structure provides a stable aromatic system that can be functionalized with multiple nitro groups, which are essential "explosophoric" units. nih.govresearchgate.net
The presence of multiple nitrogen atoms within the imidazole ring contributes to a high nitrogen content in the resulting energetic material. This is advantageous because the formation of dinitrogen (N2) gas upon decomposition is a highly exothermic process, releasing a large amount of energy. icm.edu.pl Furthermore, the structure of the imidazole ring allows for the formation of extensive intermolecular hydrogen bonding, which can lead to higher crystal densities, a critical factor in detonation performance. researchgate.net The versatility of imidazole chemistry also allows for the synthesis of a wide array of derivatives with tailored properties. nih.govresearchgate.net
Conceptual Framework for 2,4,5-Trinitro-1H-Imidazole in Modern Energetics
This compound (TNI) is a powerful energetic material that embodies the desirable characteristics of nitroimidazole compounds. energetic-materials.org.cn Conceptually, the introduction of three nitro groups onto the imidazole ring creates a highly electron-deficient system, leading to a high positive heat of formation and a high density. energetic-materials.org.cn These properties translate into excellent detonation velocity and pressure, making it a subject of significant interest in the field of energetic materials. energetic-materials.org.cn
The synthesis of this compound has been approached through various methods, including the nitration of imidazole derivatives. evitachem.com One reported synthesis involves the nitration of 4-nitroimidazole. energetic-materials.org.cn Another route starts from 2,4,5-triiodoimidazole. researchgate.net However, it is noted that 2,4,5-trinitroimidazole itself can be unstable and difficult to isolate in its pure form. researchgate.net Consequently, research has also focused on its more stable salts and derivatives, such as 1-methyl-2,4,5-trinitroimidazole (B8335940) (MTNI). researchgate.netresearchgate.net
The performance characteristics of this compound are often compared to established explosives like RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine). energetic-materials.org.cn Theoretical calculations and experimental data suggest that it has comparable or even superior detonation properties. energetic-materials.org.cnresearchgate.net
Physicochemical and Energetic Properties
The following table summarizes key data for this compound and its methylated derivative, MTNI.
| Property | This compound | 1-methyl-2,4,5-trinitroimidazole (MTNI) |
| Molecular Formula | C3HN5O6 | C4H3N5O6 |
| Molecular Weight | 203.07 g/mol | 217.11 g/mol |
| Density | 1.93 g/cm³ energetic-materials.org.cn | 1.768 g/cm³ researchgate.net |
| Detonation Velocity | 8.73 km/s energetic-materials.org.cn | 8.98 km/s researchgate.net |
| Detonation Pressure | 32.1 GPa energetic-materials.org.cn | 36.70 GPa researchgate.net |
| Impact Sensitivity | 68 cm energetic-materials.org.cn | Intermediate between RDX and TNT researchgate.net |
| Melting Point | Not stable to isolate researchgate.net | 82 °C researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3HN5O6 |
|---|---|
Molecular Weight |
203.07 g/mol |
IUPAC Name |
2,4,5-trinitro-1H-imidazole |
InChI |
InChI=1S/C3HN5O6/c9-6(10)1-2(7(11)12)5-3(4-1)8(13)14/h(H,4,5) |
InChI Key |
JUCHQEPNVRFBEI-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2,4,5 Trinitro 1h Imidazole
Direct Nitration Protocols for Imidazole (B134444) Ring Functionalization
Direct nitration remains a primary method for introducing nitro groups onto the imidazole ring. The process is challenging due to the electron-withdrawing nature of the nitro groups, which deactivates the ring towards subsequent electrophilic substitution.
The synthesis of 2,4,5-trinitro-1H-imidazole is typically achieved through the nitration of pre-nitrated imidazole derivatives using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). icm.edu.plbibliotekanauki.pl Direct nitration of unsubstituted imidazole with this acid mixture predominantly yields 4,5-dinitroimidazole. icm.edu.plbibliotekanauki.pl The introduction of the third nitro group at the C-2 position requires a precursor that is already nitrated at that position, such as 2-nitroimidazole (B3424786) or 2,4(5)-dinitroimidazole. icm.edu.plbibliotekanauki.pl
Research has shown that the conditions for this reaction must be carefully controlled to maximize the yield and prevent the formation of by-products. Key factors include the ratio of the acids, reaction temperature, and reaction time. For instance, using a mixture of 98% HNO₃ and 98% H₂SO₄ on 2,4(5)-dinitroimidazole can produce imidazolium (B1220033) 2,4,5-trinitroimidazolate with yields as high as 62.8%. icm.edu.plbibliotekanauki.pl However, elevated temperatures or prolonged reaction times can lead to the oxidation and hydrolysis of the imidazole ring, resulting in the formation of ethanedioic acid as a by-product. icm.edu.plbibliotekanauki.pl
| Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Major Product | Max. Yield (%) |
|---|---|---|---|---|---|
| Imidazole | 98% HNO₃ / 98% H₂SO₄ | 120 | 3 | 4,5-Dinitroimidazole | 52.6 |
| 4(5)-Nitroimidazole | 98% HNO₃ / 98% H₂SO₄ | 120 | 3 | 4,5-Dinitroimidazole | 55.3 |
| 2-Nitroimidazole | 98% HNO₃ / 98% H₂SO₄ | - | - | Imidazolium 2,4,5-trinitroimidazolate | 57.8 |
| 2,4(5)-Dinitroimidazole | 98% HNO₃ / 98% H₂SO₄ | - | - | Imidazolium 2,4,5-trinitroimidazolate | 62.8 |
Due to the deactivating effect of the nitro group, the synthesis of this compound necessitates a stepwise approach. The direct trinitration of imidazole in a single step is not feasible under standard acidic conditions. patsnap.comgoogle.com The typical sequence involves:
Mononitration: Nitration of imidazole to form 4(5)-nitroimidazole. epa.gov
Dinitration: Further nitration to yield 2,4-dinitroimidazole (B52884) or 4,5-dinitroimidazole. epa.govresearchgate.netresearchgate.net
Trinitration: The final nitration of a dinitroimidazole precursor to achieve the 2,4,5-trinitro product. icm.edu.plbibliotekanauki.pl
Studies have demonstrated that the presence of a nitro group at the C-2 position is a critical prerequisite for the successful synthesis of the trinitro compound using mixed acids. icm.edu.pl Attempts to nitrate (B79036) imidazole or 4(5)-nitroimidazole directly to the trinitro state result only in the formation of 4,5-dinitroimidazole. icm.edu.plbibliotekanauki.pl One documented pathway involves the thermal rearrangement of 1,4-dinitroimidazole to produce 2,4-dinitroimidazole, which can then serve as a precursor for the final nitration step. epa.gov
Catalytic Approaches in Nitroimidazole Synthesis
To address the often harsh conditions required for direct nitration, researchers have explored various catalytic methods to improve synthesis efficiency, safety, and environmental impact.
Heteropoly acids (HPAs) have been identified as efficient, mild, and environmentally friendly ("green") catalysts for nitration reactions. They can function as effective nitric acid activators. mdpi.comresearchgate.netdocumentsdelivered.com In the synthesis of nitroimidazoles, HPAs offer a reusable and potent alternative to traditional strong acids, potentially leading to cleaner reactions and higher yields under milder conditions. Their strong Brønsted acidity, approaching superacid levels, makes them versatile for various organic transformations, including the synthesis of heterocyclic compounds. mdpi.com
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. asianpubs.orgnih.govasianpubs.orgnih.gov In the context of imidazole synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes and often improves product yields. asianpubs.orgnih.gov The synthesis of 1-methyl-2,4,5-trinitroimidazole (B8335940) starting from imidazole has been successfully achieved using microwave irradiation in a nitrodeiodination step, highlighting the potential of this technology for producing highly nitrated imidazoles efficiently. researchgate.net This method offers a greener approach by reducing energy consumption and often allowing for solvent-free conditions. asianpubs.org
Multi-component reactions (MCRs) provide a highly efficient and atom-economical pathway for the synthesis of complex, substituted imidazoles in a single step. nih.govsemanticscholar.org These reactions, which involve the combination of three or more starting materials, are valuable for creating diverse imidazole scaffolds that can serve as precursors for subsequent nitration. rsc.orgisca.me By varying the initial components—such as aldehydes, 1,2-dicarbonyl compounds, amines, and ammonium (B1175870) acetate—a wide range of substituted imidazoles can be generated. nih.govisca.me Various catalysts, including p-toluenesulfonic acid (PTSA), metal tetrafluoroborates, and nanocatalysts, have been employed to facilitate these one-pot syntheses under mild or solvent-free conditions. rsc.orgisca.mersc.org
| Reactants | Catalyst | Product Type | Key Advantage |
|---|---|---|---|
| Benzil, Aldehyde, Ammonium Acetate | p-Toluenesulfonic Acid (PTSA) | 2,4,5-Trisubstituted Imidazole | Mild conditions, good yields isca.me |
| 1,2-Diketone, Aldehyde, Ammonium Salts | Aqueous HBF₄ / Metal Tetrafluoroborates | 2,4,5-Trisubstituted Imidazole | Catalyst controls selectivity rsc.org |
| Imines, Acid Chlorides, N-nosyl Imines | Phosphonite PPh(catechyl) | Highly Substituted Imidazoles | Metal-free, one-pot synthesis semanticscholar.org |
| Benzil, Aldehyde, Primary Amine, Ammonium Acetate | Cu@imine/Fe₃O₄ Nanoparticles | 1,2,4,5-Tetrasubstituted Imidazole | Green, rapid, reusable catalyst rsc.org |
Reactivity Studies and Derivative Formation of this compound
The chemical behavior of this compound is dominated by the presence of three strongly electron-withdrawing nitro groups attached to the imidazole core. These substituents render the heterocyclic ring highly electron-deficient, which dictates its reactivity in reduction, nucleophilic substitution, and its utility as a precursor for other functionalized molecules.
Mechanisms of Reduction Reactions (e.g., to Amines via Catalytic Hydrogenation)
The reduction of the nitro groups on the this compound ring is a fundamental transformation that yields the corresponding amino derivatives. The most common and effective method for this conversion is catalytic hydrogenation. wikipedia.org This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.
The mechanism for the reduction of aromatic nitro compounds is a well-established, multi-step process that proceeds through several intermediates. The nitro group (-NO₂) is first reduced to a nitroso group (-NO), followed by further reduction to a hydroxylamine (B1172632) (-NHOH), which is then finally converted to the amine group (-NH₂). Complete reduction of all three nitro groups on this compound would result in the formation of 2,4,5-triamino-1H-imidazole.
Controlling the stoichiometry of the reducing agent and the reaction conditions is crucial for achieving selective reduction, although isolating partially reduced intermediates can be challenging. A variety of catalysts are effective for this transformation, each with its own activity and selectivity profile.
| Catalyst | Hydrogen Source | Typical Transformation |
|---|---|---|
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | -NO₂ → -NH₂ |
| Platinum(IV) Oxide (PtO₂) | Hydrogen Gas (H₂) | -NO₂ → -NH₂ |
| Raney Nickel (Raney Ni) | Hydrogen Gas (H₂) / Hydrazine | -NO₂ → -NH₂ |
| Iron (Fe) in Acidic Media | Protic Solvent (e.g., Acetic Acid) | -NO₂ → -NH₂ |
While chemical reduction is prevalent, biological reduction mechanisms have also been studied for nitroimidazoles. For instance, certain enzymes like hydrogenase can reduce nitroimidazoles via an electron carrier-coupled mechanism. nih.gov The rate of such enzymatic reductions often correlates with the one-electron reduction potential of the specific nitroimidazole compound. nih.gov
Nucleophilic Substitution Pathways on the Electron-Deficient Imidazole Ring
The imidazole ring in this compound is rendered extremely electron-deficient by the three nitro groups, making it theoretically susceptible to nucleophilic aromatic substitution (SNAr). In a typical SNAr mechanism, a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The strong electron-withdrawing nature of the nitro groups is ideal for stabilizing the negative charge in such an intermediate.
However, the nitro group itself is not a facile leaving group in SNAr reactions. Consequently, direct nucleophilic substitution of a nitro group on the this compound ring is synthetically challenging. Research into nucleophilic substitution on polynitroimidazoles has often focused on derivatives containing better leaving groups, such as halogens. rsc.orgresearchgate.net These studies show that the position of substitution is highly dependent on the specific substrate and reaction conditions.
For example, in N-protected halogenated nitroimidazoles, nucleophiles can displace a halogen atom at various positions on the ring. The regiochemistry is influenced by the protecting group on the ring nitrogen and the specific positions of the activating nitro groups.
| Substrate | Nucleophile | Position of Substitution | Product Type |
|---|---|---|---|
| 1-Protected 2,4,5-tribromoimidazole | Sodium alkane/arenethiolates | C2 | 2-Thioether-4,5-dibromoimidazole |
| 1-Protected 2,4,5-tribromoimidazole | Sodium isopropoxide | C2 | 2-Isopropoxy-4,5-dibromoimidazole |
| 1-Benzyl-5-bromo-4-nitroimidazole | Various nucleophiles | C5 | 5-Substituted-1-benzyl-4-nitroimidazole |
Exploration of Precursors for Other Functionalized Imidazoles
This compound serves as a valuable precursor for the synthesis of a range of other functionalized imidazole derivatives, particularly in the field of energetic materials. researchgate.netnih.gov Its acidic proton on the N1 nitrogen can be readily removed by a base to form the 2,4,5-trinitroimidazolate anion. This anion can then be combined with various cations to produce a series of energetic ionic salts. nih.govcas.cn These salts often possess enhanced thermal stability and tailored energetic properties compared to the neutral parent compound. nih.gov
Another key use as a precursor is in N-alkylation reactions. The synthesis of 1-methyl-2,4,5-trinitroimidazole (MTNI), a melt-castable explosive, utilizes this compound or its derivatives as a starting point for methylation. researchgate.net
The versatility of this compound as a synthetic intermediate is summarized by its key transformations:
Salt Formation: Reaction with bases yields imidazolate salts.
N-Alkylation: Reaction with alkylating agents yields N-substituted derivatives.
Reduction: Conversion of nitro groups to amines provides access to highly functionalized aminoimidazoles.
| Reactant Type | Derivative Type | Example Product |
|---|---|---|
| Base (e.g., KOH, NH₃) | Energetic Salt | Potassium 2,4,5-trinitroimidazolate cas.cn |
| Base (e.g., NH₃) | Energetic Salt | Ammonium 2,4,5-trinitroimidazolate cas.cn |
| Alkylating Agent | N-Alkyl Derivative | 1-Methyl-2,4,5-trinitroimidazole researchgate.net |
| Reducing Agent (e.g., H₂/Pd-C) | Amino Derivative | 2,4,5-Triamino-1H-imidazole |
Through these transformations, this compound provides a platform for developing a wider array of functionalized imidazoles with specific properties for various applications.
Advanced Spectroscopic and Structural Characterization Techniques
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
Multinuclear NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2,4,5-trinitro-1H-imidazole in solution. By analyzing the spectra of various nuclei, detailed information about the chemical environment of each atom can be obtained.
While specific experimental ¹H and ¹³C NMR data for this compound are not widely reported in publicly available literature, the expected chemical shifts can be inferred from data on related imidazole (B134444) compounds. The presence of three strongly electron-withdrawing nitro groups is expected to significantly deshield the remaining proton and carbon atoms in the imidazole ring.
¹H NMR Spectroscopy: The single proton attached to the nitrogen atom (N-H) would likely appear as a broad singlet at a downfield chemical shift, characteristic of acidic protons in nitrogen heterocyles. The exact position would be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon atoms of the imidazole ring are expected to resonate at significantly downfield shifts due to the cumulative electron-withdrawing effect of the nitro groups. The carbon atom at the C2 position, being situated between two nitrogen atoms and a nitro group, would likely experience the most substantial deshielding. The C4 and C5 carbons, each bearing a nitro group, would also exhibit large downfield shifts.
A comparative analysis of ¹³C NMR data for similar imidazole derivatives can provide a reasonable estimation of the chemical shift regions for this compound.
Table 1: Representative ¹³C NMR Chemical Shifts for Substituted Imidazoles This table provides data for related compounds to infer the expected chemical shift regions for this compound.
| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) |
| 1-Methyl-2,4,5-trinitroimidazole (B8335940) | ~145 | ~130 | ~120 |
| 2,4,5-triphenyl-1H-imidazole | 145.5 | 137.1 | 137.1 |
Note: The actual chemical shifts for this compound may vary.
Nitrogen NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms within the imidazole ring and the nitro groups.
¹⁴N NMR Spectroscopy: Due to its quadrupolar nature (spin I = 1), the ¹⁴N nucleus typically gives rise to broad NMR signals. However, in molecules with highly symmetric environments around the nitrogen atom, sharper signals can be observed. For this compound, one would expect to observe distinct signals for the imidazole ring nitrogens and the nitro group nitrogens. The chemical shifts would be indicative of the different electronic environments.
¹⁵N NMR Spectroscopy: The ¹⁵N isotope (spin I = 1/2) provides much sharper signals and is therefore more suitable for detailed structural analysis, although it suffers from low natural abundance and requires more advanced NMR techniques. ¹⁵N NMR studies on azole compounds have shown that the chemical shifts are highly sensitive to the nature and position of substituents. For this compound, distinct signals for the N1, N3, and the three nitro group nitrogens would be expected, providing valuable data for confirming the substitution pattern. In related nitroazoles, the ¹⁵N chemical shifts of the nitro groups typically appear in a characteristic downfield region.
Infrared (IR) Spectroscopy for Vibrational Fingerprinting
Infrared spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the vibrational modes of the nitro groups and the imidazole ring.
The key vibrational modes anticipated for this compound include:
N-H stretching: A broad absorption band in the region of 3100-3400 cm⁻¹, characteristic of the N-H bond in the imidazole ring.
Asymmetric and Symmetric NO₂ stretching: Strong absorption bands are expected in the regions of 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric), which are characteristic of nitro groups attached to an aromatic ring.
C=N and C=C stretching: Vibrations of the imidazole ring are expected to appear in the 1400-1600 cm⁻¹ region.
Ring stretching and deformation modes: Multiple bands corresponding to the stretching and bending of the imidazole ring framework.
Table 2: Expected IR Absorption Frequencies for this compound This table is based on characteristic vibrational frequencies of functional groups found in similar molecules.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H Stretch | 3100 - 3400 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| Asymmetric NO₂ Stretch | 1520 - 1560 |
| Symmetric NO₂ Stretch | 1340 - 1380 |
| C=N Stretch | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
High-Resolution Mass Spectrometry (HRMS)
The calculated monoisotopic mass of C₃HN₅O₆ is 202.9927 g/mol . An experimental HRMS measurement would be expected to be within a few parts per million (ppm) of this value, thus confirming the elemental composition.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. This is a fundamental technique to confirm the empirical and molecular formula of a synthesized compound. The theoretical elemental composition of this compound (C₃HN₅O₆) can be calculated based on its atomic constituents.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 3 | 36.03 | 17.74 |
| Hydrogen | H | 1.01 | 1 | 1.01 | 0.50 |
| Nitrogen | N | 14.01 | 5 | 70.05 | 34.49 |
| Oxygen | O | 16.00 | 6 | 96.00 | 47.27 |
| Total | 203.09 | 100.00 |
Experimental values from elemental analysis are typically expected to be within ±0.4% of the calculated theoretical values to confirm the purity and stoichiometry of the compound.
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Elucidation
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While the crystal structure of this compound has not been widely reported, the structure of the closely related compound, 4,5-dinitro-1H-imidazole, provides valuable insights into the expected molecular geometry and crystal packing. nih.gov
Table 4: Crystallographic Data for the Related Compound 4,5-dinitro-1H-imidazole nih.gov This data is for a related compound and serves as a reference for the expected structural parameters of this compound.
| Parameter | 4,5-dinitro-1H-imidazole |
| Chemical Formula | C₃H₂N₄O₄ |
| Formula Weight | 158.09 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.4797(9) |
| b (Å) | 8.8205(7) |
| c (Å) | 11.802(1) |
| β (°) | 107.827(1) |
| Volume (ų) | 1137.65(16) |
| Z | 8 |
| Density (calculated) (g/cm³) | 1.844 |
Theoretical and Computational Chemistry Studies of 2,4,5 Trinitro 1h Imidazole
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization
The foundational step in the computational analysis of 2,4,5-trinitro-1H-imidazole involves determining its most stable three-dimensional structure, or optimized geometry. This process also yields vital information about the molecule's electronic properties. Various computational methodologies are employed to achieve a balance between accuracy and computational cost.
Density Functional Theory (DFT) has become a standard and widely-used method for the computational study of energetic materials due to its favorable balance of cost and accuracy. Hybrid functionals are particularly popular. In a theoretical investigation of nitro-substituted imidazole (B134444) derivatives, the B3PW91 functional was used to optimize the molecular structures and calculate thermodynamic properties. researchgate.netacs.orgnih.govresearchgate.net This functional, similar to the more commonly known B3LYP, combines the Becke three-parameter exchange functional with the Perdew-Wang 1991 correlation functional.
Other functionals, such as B3LYP and the Minnesota functional M06-2X, are also frequently applied in the study of nitrogen-rich heterocyclic compounds. These methods are chosen for their reliability in predicting geometries, vibrational frequencies, and electronic properties of complex organic molecules. For instance, studies on derivatives based on the 2,4,5-trinitro-imidazole skeleton have utilized the B3LYP functional for structural optimization.
While DFT methods are robust, high-performance ab initio composite methods are considered the gold standard for calculating highly accurate thermochemical data, such as enthalpies of formation. Methods like the Gaussian-n (G4, G4MP2) and Complete Basis Set (CBS) families (e.g., CBS-4M, CBS-QB3) are designed to approximate the results of a very high-level calculation with a large basis set through a series of lower-cost calculations whose results are combined. nih.govacs.org
These methods systematically account for electron correlation, basis set effects, and other higher-order contributions to the total molecular energy. osti.gov For example, G4 and CBS-QB3 have been extensively benchmarked and are known to predict enthalpies of formation for a wide range of organic molecules to within "chemical accuracy" (typically ±1 kcal/mol or ~4 kJ/mol). nih.govacs.orgresearchgate.net Although computationally more demanding than standard DFT calculations, their application provides a more reliable prediction of thermodynamic stability, which is a critical factor for energetic materials.
The choice of basis set is critical for obtaining meaningful results in any quantum chemical calculation. For molecules like this compound, which contain multiple electronegative oxygen and nitrogen atoms, basis sets must be sufficiently flexible to describe the complex electronic environment.
Pople-style basis sets are commonly used, with 6-311+G(d,p) being a frequent choice for energetic materials. researchgate.netacs.orgresearchgate.net This designation indicates a triple-zeta split-valence basis set, augmented with:
Diffuse functions (+): These are important for accurately describing the electron distribution of anions and lone pairs, which are prevalent in the nitro groups.
Polarization functions (d,p): These functions allow for non-spherical distortion of the electron clouds around atoms, which is essential for accurately modeling chemical bonds.
This level of basis set provides a robust framework for calculating the geometry and electronic properties of nitro-substituted imidazoles with high fidelity.
Computational Prediction and Evaluation of Energetic Performance Parameters
Once the molecular structure is optimized, computational methods can be used to predict the key performance indicators of an energetic material. These parameters are derived from the molecule's intrinsic chemical energy and its predicted decomposition products.
The heat of formation (HOF) is a fundamental measure of a molecule's energy content and a key indicator of its thermodynamic stability. A high positive HOF is desirable for energetic materials as it contributes to a greater energy release upon detonation. HOF can be calculated computationally, often through the use of isodesmic reactions. This approach minimizes errors by ensuring that the number and types of chemical bonds are conserved on both sides of a hypothetical reaction, allowing for significant cancellation of systematic errors in the calculation.
For the series of nitro-imidazole derivatives including this compound, the solid-phase heat of formation was calculated using DFT at the B3PW91/6-311+G(d,p) level of theory via designed isodesmic reactions. researchgate.netacs.orgnih.govresearchgate.net
| Compound | Computational Method | Basis Set | Calculated Property |
|---|---|---|---|
| This compound | B3PW91 (DFT) | 6-311+G(d,p) | Heat of Formation (HOF) |
Detonation velocity (D) and detonation pressure (P) are the most critical performance parameters for an explosive. While complex codes exist for their prediction, the empirical Kamlet-Jacobs (K-J) equations provide a rapid and reliable estimation based on the explosive's elemental composition, density (ρ), and heat of formation.
The K-J equations are:
D = A (1 + Bρ) Φ0.5
P = K ρ2 Φ
Where A, B, and K are constants, and Φ is a parameter related to the energy release and the moles of gaseous detonation products.
Using this empirical method, the detonation properties for this compound have been calculated. A study of nitro-substituted imidazoles found it to be a promising high-energy-density molecule based on a combination of its stability and excellent predicted detonation performance. researchgate.netacs.orgnih.gov The calculated values highlight its potential as a powerful energetic material. researchgate.net
| Compound | Method | Calculated Detonation Velocity (D) | Calculated Detonation Pressure (P) |
|---|---|---|---|
| This compound | Kamlet-Jacobs (K-J) Equation | 8.98 km/s | 36.70 GPa |
Assessment of Molecular and Crystal Packing Effects on Performance
The energetic performance of this compound (TNI) and its derivatives is intrinsically linked to both its molecular structure and its arrangement in the solid state. The presence of three nitro groups on the imidazole ring leads to a high density and a large positive heat of formation, which are key determinants of its energetic output. Computational studies have successfully predicted the detonation performance of TNI, indicating its potential as a high-energy-density molecule.
Crystal packing, driven by intermolecular interactions such as hydrogen bonds and van der Waals forces, dictates the crystal density. For instance, in the related compound imidazolium (B1220033) 2,4,5-trinitroimidazolate, anions and cations are linked by numerous hydrogen bonds, forming a two-dimensional chain. The stability of the three-dimensional packing is then achieved through van der Waals forces between these chains. Similarly, the packing in other nitroimidazole derivatives is often governed by N-H···N or N-H···O hydrogen bonding, which organizes the molecules into infinite chains or more complex networks. The specific arrangement and the efficiency of this packing influence the material's density and sensitivity. The twisting of nitro groups out of the plane of the imidazole ring, a common feature in these compounds, is a result of steric hindrance and affects intermolecular contacts. These subtle structural effects collectively determine the macroscopic energetic properties of the material.
Below is a table summarizing the calculated performance of this compound.
| Property | Value |
| Detonation Velocity (D) | 8.98 km/s |
| Detonation Pressure (P) | 36.70 GPa |
| Data sourced from theoretical evaluations. |
Analysis of Molecular Reactivity and Electronic Distribution
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and kinetic stability of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the gap between them (ΔE), are fundamental descriptors. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Relates to the molecule's capacity to donate electrons. |
| LUMO | Lowest Unoccupied Molecular Orbital | Relates to the molecule's capacity to accept electrons. |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Electrostatic Potential (ESP) Surface Analysis
Molecular Electrostatic Potential (ESP) surface analysis provides a visual representation of the charge distribution on a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). This analysis is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding non-covalent interactions.
In nitro-substituted imidazoles, the regions around the oxygen atoms of the nitro groups exhibit strong negative electrostatic potential, making them likely sites for electrophilic attack and for forming hydrogen bonds. Conversely, the areas near the hydrogen atoms, particularly the N-H proton of the imidazole ring, show positive potential. The distribution of positive and negative potentials across the molecular surface is a key factor in determining how molecules pack in a crystal lattice and influences properties like sensitivity. Computational analyses on related compounds, such as 2,4,5-trinitro-1H-imidazol-1-amine, have utilized ESP to gain insights into reactivity.
Fukui Functions and Dual Descriptor for Local Reactivity
To quantify local reactivity at specific atomic sites, Fukui functions and the dual descriptor are employed. These concepts, derived from DFT, identify which atoms in a molecule are most likely to participate in chemical reactions.
Fukui Function (f(r)) : This function indicates the change in electron density at a specific point when the total number of electrons in the system changes. It helps identify sites for:
Nucleophilic attack (where an electron is accepted), denoted as f+(r).
Electrophilic attack (where an electron is donated), denoted as f−(r).
Dual Descriptor (f⁽²⁾(r)) : This descriptor is defined as the difference between the nucleophilic and electrophilic Fukui functions (f+(r) - f−(r)). It offers a less ambiguous way to identify reactive sites. A positive value (f⁽²⁾(r) > 0) indicates a site is favorable for nucleophilic attack, while a negative value (f⁽²⁾(r) < 0) points to a site susceptible to electrophilic attack.
Studies on 2,4,5-trinitro-1H-imidazol-1-amine have demonstrated the utility of these descriptors. The analysis reveals the precise locations on the molecule that are most reactive, providing a more detailed picture than ESP analysis alone.
Molecular Dynamics (MD) Simulations for Decomposition Mechanism Insights
Molecular dynamics (MD) simulations, particularly those using reactive force fields (ReaxFF), are powerful tools for investigating the initial chemical events in the decomposition of energetic materials under various stimuli like heat or shock. These simulations model the atomic motions over time, allowing for the observation of bond breaking, bond formation, and the evolution of chemical species.
While specific MD studies on the decomposition of this compound are not prominent in the literature, research on the closely related compound 1-methyl-2,4,5-trinitroimidazole (B8335940) (MTNI) provides valuable analogous insights. MD simulations of MTNI at high temperatures revealed that the initial decomposition steps involve intermolecular polymerization, where dimers are formed through C-O bond connections between molecules. This is followed by the cleavage of the C-NO₂ bond, releasing NO₂, and the breaking of the O-NO bond in isomerized nitro groups to form NO. The simulation ultimately shows the formation of stable small molecules like N₂, CO₂, and H₂O. Such mechanisms, involving initial polymerization followed by nitro group scission, are common pathways in the decomposition of nitroaromatic energetic materials.
Crystal Structure Prediction (CSP) and Lattice Energy Calculations
Crystal Structure Prediction (CSP) is a computational method used to identify stable, low-energy crystal packings for a given molecule. This is particularly important for energetic materials, as different polymorphs (different crystal structures of the same compound) can have vastly different densities, stabilities, and sensitivities. The lattice energy, which is the energy released when gaseous ions or molecules form a crystal lattice, is a key quantity calculated in these studies. A more favorable (more negative) lattice energy generally corresponds to a more stable crystal structure.
The parent this compound is reported to be too unstable for isolation, which explains the absence of an experimentally determined crystal structure. However, its salts are stable and have been characterized. For imidazolium 2,4,5-trinitroimidazolate, single-crystal X-ray diffraction revealed a triclinic crystal system with space group P-1. For such compounds, theoretical methods can be used to calculate lattice energy. One common approach is the Jenkins-Deacon equation, which predicts lattice energy based on the nature and number of ions in the formula unit. Computational techniques like DFT, combined with empirical corrections for dispersion forces, are also used to calculate lattice energies and explore the potential energy landscape to predict possible crystal structures.
Crystal Engineering and Supramolecular Chemistry of Nitroimidazoles
Investigation of Intermolecular Interactions in Crystalline States
The crystal packing of nitroimidazoles is a delicate balance of several intermolecular forces that collectively determine the final solid-state architecture. These interactions range from strong, directional hydrogen bonds to weaker, more diffuse van der Waals forces.
Hydrogen bonding is a dominant directional force in the crystal structures of nitroimidazoles that possess an N-H group. The imidazole (B134444) ring provides both a hydrogen bond donor (the N-H proton) and acceptor sites (the sp²-hybridized nitrogen atoms). A prominent and recurring motif is the N-H···N hydrogen bond, which links adjacent molecules.
In the crystal structure of 4,5-dinitro-1H-imidazole, a close analogue to 2,4,5-trinitro-1H-imidazole, intermolecular N—H···N hydrogen bonds are the primary interactions that define the supramolecular assembly. nih.govosti.gov These interactions connect neighboring molecules to form layered structures. nih.govosti.gov This type of hydrogen bonding network is a critical factor in building robust, densely packed crystal lattices, which is a desirable characteristic for energetic materials. The formation of these networks significantly influences the physical properties of the resulting crystal. Similar N-H···N interactions are observed in other heterocyclic systems, where they can guide the formation of chains or more complex three-dimensional architectures. nih.gov
While hydrogen bonds provide directional control, van der Waals forces, although weaker and less directional, are collectively significant in achieving efficient crystal packing. researchgate.net Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions within a crystal. For instance, in the crystal structure of the related compound metronidazole, a detailed analysis reveals that O···H contacts are substantial, comprising both classic hydrogen bonds and numerous weaker C–H···O interactions. jetir.org
Polymorphism Studies and Crystal Packing Arrangements
Polymorphism, the ability of a compound to crystallize in multiple distinct solid-state forms, is a critical phenomenon in the study of energetic materials. Different polymorphs of the same compound can exhibit markedly different physical properties, including density, thermal stability, and sensitivity to impact or friction. For example, studies on 3-nitro-1,2,4-triazole (B13798) have shown that its two polymorphic forms possess different crystal packing, leading to variations in density and stability, with one form being more stable at ambient conditions and the other at higher temperatures. nih.gov
The crystal packing arrangement in nitroimidazoles is heavily influenced by the number and position of the nitro groups. In 4,5-dinitro-1H-imidazole, the molecules are essentially planar, and the packing is dominated by N—H···N hydrogen bonds that create layered structures. nih.gov The way these layers stack upon each other, influenced by weaker van der Waals forces, determines the final three-dimensional crystal lattice and its density. Theoretical studies on 2,4-dinitroimidazole (B52884) have also explored the impact of molecular arrangement on the stability of the crystal. rsc.org The pursuit of polymorphs with optimal packing is a key objective in the crystal engineering of new energetic materials, as a higher packing coefficient often correlates with higher density and improved detonation performance. nih.gov
Design and Synthesis of Ionic Cocrystals (ICCs) Utilizing Azolium···Azole Heterosynthons
A sophisticated crystal engineering strategy involves the formation of multi-component crystals, such as ionic cocrystals (ICCs). This approach offers a pathway to modify the physicochemical properties of a target molecule without altering its covalent structure. A particularly robust and predictable interaction for forming ICCs with azole-containing compounds is the azolium···azole supramolecular heterosynthon. nih.govmdpi.com
This heterosynthon consists of a strong, charge-assisted hydrogen bond of the N-H⁺···N type, formed between a protonated azole (an azolium cation) and a neutral azole molecule. nih.govmdpi.com The reliability of this interaction makes it a valuable tool for designing new crystalline forms of azole-based active pharmaceutical ingredients, and the same principles can be applied to energetic materials. nih.gov
The process involves co-crystallizing an azole with a strong acid to form an azolium salt, which is then combined with a neutral azole coformer. The resulting ICC is stabilized by the powerful azolium···azole interaction. mdpi.com Research has shown that the average N-H⁺···N bond distance in these synthons is approximately 2.7 Å, with calculated binding energies ranging from 31-46 kJ mol⁻¹. nih.govmdpi.com By systematically constructing these robust supramolecular networks, it is possible to engineer novel nitroimidazole-based ICCs with potentially enhanced properties, such as increased density or reduced sensitivity. mdpi.com
| Synthon Type | Interacting Groups | Typical Bond Length |
| Azolium···Azole Heterosynthon | N-H⁺ (Azolium) and N (Azole) | ~2.7 Å |
Correlation between Solid-State Structure and Macroscopic Performance
The macroscopic performance of an energetic material is intrinsically linked to its solid-state structure. Key performance metrics such as detonation velocity and detonation pressure are strongly dependent on the crystal density. Crystal engineering aims to manipulate intermolecular interactions to achieve a crystal packing that maximizes density while maintaining acceptable thermal stability and low sensitivity.
Theoretical studies have been conducted to predict the performance of various nitroimidazole derivatives. For this compound, density functional theory (DFT) calculations have been used to estimate its energetic properties. These studies screen potential high-energy-density materials by correlating their molecular and predicted crystal structures with performance indicators. Based on such calculations, this compound has been identified as a promising energetic material with a high predicted detonation velocity and pressure. nih.gov
The significant impact of the solid-state structure on performance is also evident in how hydration affects energetic properties. For instance, the presence of water molecules within the crystal lattice of 5-nitroaminotetrazole results in a lower density and consequently, reduced detonation performance compared to its anhydrous form. e3s-conferences.org This underscores the importance of achieving densely packed, solvent-free crystal structures. Furthermore, the strategic functionalization of the nitroimidazole core, for example through N-trinitroethylamino groups, has been shown to yield materials with favorable densities and excellent detonation properties, comparable to established explosives like RDX. rsc.org These examples clearly demonstrate the direct correlation between the supramolecular arrangement in the crystal and the ultimate macroscopic performance of the energetic material.
| Compound | Predicted Detonation Velocity (D) | Predicted Detonation Pressure (P) |
| This compound | 8.98 km/s | 36.70 GPa |
| TNT (for comparison) | ~6.9 km/s | ~19 GPa |
| RDX (for comparison) | ~8.7 km/s | ~34 GPa |
Structure Reactivity and Structure Performance Relationship Studies in Nitroimidazole Derivatives
Systematic Investigation of Substituent Effects on Imidazole (B134444) Ring Reactivity
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. globalresearchonline.net Its reactivity is influenced by the presence of both a pyrrole-type and a pyridine-type nitrogen atom, making it susceptible to electrophilic substitution. globalresearchonline.net Such substitutions, including nitration, typically occur at the 4- and 5-positions of the ring. globalresearchonline.net The introduction of substituents onto the imidazole nucleus can significantly alter its chemical and physical properties.
In the context of energetic materials, the parent compound 2,4,5-trinitro-1H-imidazole features a hydrogen atom at the N-1 position. Substituting this hydrogen with other chemical groups leads to new derivatives with modified characteristics. A prominent example is 1-methyl-2,4,5-trinitroimidazole (B8335940) (MTNI), where a methyl group replaces the hydrogen at the N-1 position. researchgate.net This substitution has a notable effect on the compound's physical properties; for instance, MTNI has a low melting point of 82 °C, which makes it a candidate for melt-castable explosives. researchgate.net
| Compound | N-1 Substituent | Melting Point (°C) | Key Property |
| This compound | -H | Not specified | Parent compound |
| 1-methyl-2,4,5-trinitroimidazole (MTNI) | -CH₃ | 82 | Melt-castable researchgate.net |
Influence of Nitro Group Position and Number on Compound Characteristics
The number and position of nitro groups (–NO₂) on the imidazole ring are the most significant factors determining the energetic characteristics of the resulting compound. The nitro group is strongly electron-withdrawing, and its presence profoundly affects the electronic distribution and chemical properties of the molecule. svedbergopen.comresearchgate.net Increasing the number of nitro groups on the imidazole core generally leads to a higher density, a more favorable oxygen balance, and enhanced energetic performance, such as detonation velocity and pressure. researchgate.net
The progression from a dinitro-substituted imidazole to a trinitro-substituted one illustrates this principle. For example, 4,5-dinitro-1H-imidazole is a known energetic material, but the addition of a third nitro group at the 2-position to form this compound results in a compound with superior calculated energetic properties. researchgate.netresearchgate.net The crystal structure of dinitro derivatives like 1-methyl-4,5-dinitro-1H-imidazole shows the nitro groups twisted relative to the imidazole plane, a feature that influences intermolecular interactions and crystal packing. nih.govresearchgate.net
| Compound Name | Number of Nitro Groups | Density (g/cm³) | Calculated Detonation Velocity (km/s) | Calculated Detonation Pressure (GPa) |
| 1-methyl-4,5-dinitroimidazole | 2 | 1.66 (calculated) | Not specified | Not specified |
| This compound | 3 | 1.93 (calculated) | 8.98 researchgate.net | 36.70 researchgate.net |
| 1-methyl-2,4,5-trinitroimidazole (MTNI) | 3 | 1.768 researchgate.net | Comparable to RDX researchgate.net | Comparable to RDX researchgate.net |
Comparative Studies with Related Nitro-Substituted Azoles and Biimidazoles
The performance of this compound and its derivatives is often benchmarked against other well-known energetic materials, including other nitroazoles and conventional explosives. Azoles, which are five-membered aromatic rings containing at least one nitrogen atom, are a foundational structure for many high-energy materials due to their high nitrogen content and heat of formation. researchgate.net
A relevant comparison can be made with 4,4',5,5'-tetranitro-2,2'-bi-1H-imidazole (TNBI), an energetic material based on a biimidazole core. researchgate.net TNBI is noted for its thermodynamic stability and energetic parameters that surpass those of trinitrotoluene (TNT). researchgate.net While this compound is a mono-imidazole, TNBI features two linked imidazole rings with a total of four nitro groups.
When compared to standard military explosives, the calculated performance of this compound is significant. Its calculated detonation velocity of 8.98 km/s and detonation pressure of 36.70 GPa are superior to those of TNT and approach the performance of RDX (cyclotrimethylenetrinitramine). researchgate.net The N-methylated derivative, MTNI, is also reported to have explosive performances comparable to RDX. researchgate.net These comparisons highlight the effectiveness of the trinitro-substituted imidazole core in creating high-performance energetic materials. Studies involving other azole families, such as triazoles, also show that high nitrogen content and extensive nitration are key strategies for developing powerful and stable energetic compounds. mdpi.comnih.gov
| Compound | Type | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |
| This compound | Nitroimidazole | 1.93 (calc.) | 8.98 (calc.) researchgate.net | 36.70 (calc.) researchgate.net |
| 1-methyl-2,4,5-trinitroimidazole (MTNI) | Nitroimidazole | 1.768 researchgate.net | Comparable to RDX researchgate.net | Comparable to RDX researchgate.net |
| 4,4',5,5'-tetranitro-2,2'-bi-1H-imidazole (TNBI) | Nitro-biimidazole | 1.73 researchgate.net | 8.44 (at 1.73 g/cm³) | Not specified |
| RDX | Nitramine | 1.82 | ~8.75 | ~34 |
| TNT | Nitroaromatic | 1.65 | ~6.9 | ~19 |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of molecules with their biological activity or physical properties, respectively. nih.gov In the field of energetic materials, QSPR models are invaluable for predicting performance parameters such as detonation velocity, detonation pressure, density, and sensitivity, thereby guiding the design and synthesis of new high-energy-density molecules without the need for extensive experimental work. researchgate.net
For nitroimidazole derivatives, these models often employ quantum mechanical methods like Density Functional Theory (DFT) to calculate molecular properties. researchgate.net These properties, known as descriptors, can include heats of formation, molecular geometry, and electronic structure characteristics like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap, for instance, can be used as an indicator of the chemical stability of a compound. mdpi.com
QSAR and QSPR models have been applied to nitroaromatic compounds, including derivatives of this compound. For instance, a QSAR model was generated for 2,4,5-trinitro-1H-imidazol-1-amine to analyze its reactivity. researchgate.net Such models use reactivity descriptors to understand and predict the chemical behavior of these molecules. The theoretically evaluated explosive performances for this compound and its derivative MTNI are products of these types of computational models, which provide essential screening of potential energetic materials before synthesis is attempted. researchgate.net These predictive models are a cornerstone of modern materials research, enabling a more efficient and targeted approach to discovering next-generation energetic compounds.
Future Research Directions and Emerging Paradigms in 2,4,5 Trinitro 1h Imidazole Research
Development of Novel and Greener Synthetic Routes
The traditional synthesis of 2,4,5-trinitro-1H-imidazole and its derivatives often involves harsh conditions, such as the use of strong acid mixtures, which pose significant environmental and safety challenges. arcjournals.org Consequently, a major thrust of future research is the development of more sustainable and efficient synthetic methodologies.
Key areas of focus include:
Catalytic Nitration: Exploring the use of solid acid catalysts, such as zeolites or heteropoly acids (HPAs), can offer milder reaction conditions, easier product separation, and catalyst reusability. minsky.airesearchgate.net This approach minimizes corrosive waste streams associated with conventional nitrating agents.
Continuous-Flow Chemistry: Migrating from batch to continuous-flow reactors for nitration processes can dramatically improve safety by minimizing the volume of hazardous material at any given time. llnl.gov Flow chemistry also allows for precise control over reaction parameters like temperature and mixing, often leading to higher yields and purity. llnl.gov
Microwave-Assisted Synthesis: The application of microwave irradiation can accelerate reaction rates and improve yields by providing uniform and rapid heating. arcjournals.org This technique has shown promise for the synthesis of various substituted imidazoles and represents a viable path for the efficient production of trinitroimidazole precursors.
Green Solvents: Replacing conventional volatile organic solvents with greener alternatives, such as ionic liquids or bio-derived solvents like lactic acid, is a critical goal. arcjournals.org Research into one-pot multicomponent reactions in these solvents could streamline the synthesis process, reducing waste and energy consumption. arcjournals.org
| Methodology | Advantages | Challenges | Key References |
|---|---|---|---|
| Conventional (Mixed Acid) | Established, high reactivity | Harsh conditions, corrosive waste, safety concerns | arcjournals.org |
| Green Catalysis (e.g., HPAs, Zeolites) | Milder conditions, reusable catalyst, reduced waste | Catalyst deactivation, optimization of reaction parameters | minsky.airesearchgate.net |
| Continuous-Flow Nitration | Enhanced safety, precise process control, scalability | Initial setup cost, potential for channel clogging | llnl.gov |
| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields | Scalability, precise temperature monitoring | arcjournals.org |
Integration of Machine Learning and Artificial Intelligence in Material Design
The traditional approach to discovering new materials through trial-and-error is being revolutionized by artificial intelligence (AI) and machine learning (ML). mdpi.comdtic.mil These computational tools can accelerate the design of novel energetic materials based on the this compound framework by rapidly screening vast chemical spaces and predicting structure-property relationships.
Emerging paradigms in this area include:
High-Throughput Virtual Screening (HTVS): ML models can be trained on existing data to predict key performance metrics (e.g., density, heat of formation, detonation velocity) and sensitivity (e.g., impact sensitivity) for hypothetical imidazole derivatives. researchgate.net This allows researchers to prioritize the synthesis of only the most promising candidates.
Inverse Design: A significant paradigm shift is moving from predicting the properties of a given molecule to designing a molecule that possesses a desired set of properties. dtic.milacs.org Generative models, a form of AI, can propose novel molecular structures based on the this compound scaffold that are optimized for specific performance and safety criteria.
Accelerating Quantum Mechanical Calculations: AI can be used to develop surrogate models that approximate the results of computationally expensive quantum mechanical calculations, enabling the rapid evaluation of properties for large libraries of potential compounds. mdpi.com
Exploration of Advanced Characterization Techniques for In-Situ Analysis
Understanding the behavior of this compound under operational stimuli (e.g., heat, shock) requires analytical techniques that can probe chemical and physical changes in real-time. Future research will increasingly rely on advanced in-situ characterization methods to capture the transient intermediates and rapid dynamics of decomposition and detonation.
Promising techniques for future investigation include:
Time-Resolved Spectroscopy: Techniques like ultrafast transient absorption and time-resolved Raman spectroscopy can monitor the evolution of molecular species on picosecond to nanosecond timescales. nih.govosti.gov This allows for the direct observation of the initial chemical steps in the decomposition cascade, providing crucial data for validating theoretical models.
Synchrotron-Based Techniques: The high flux and brightness of synchrotron X-ray sources enable a suite of in-situ experiments. imeche.org Time-resolved X-ray diffraction (XRD) can track changes in the crystal structure during thermal decomposition or under compression, while phase-contrast X-ray imaging can visualize the dynamics of initiation and defect formation. nist.govresearchgate.net
T-Jump/Time-of-Flight Mass Spectrometry: This method uses rapid heating to initiate pyrolysis while simultaneously analyzing the gaseous decomposition products with high temporal resolution (on the order of milliseconds). nih.gov It provides direct insight into the sequence of bond-breaking events and the identity of the initial products formed during thermal decomposition.
Design and Synthesis of Multi-Functional Imidazole-Based Materials
The versatility of the imidazole ring allows for its incorporation into materials that possess multiple functionalities beyond just energetic performance. nih.gov Future work will focus on the rational design of this compound derivatives and formulations that combine energy with other useful properties.
Key research directions include:
Energetic Ionic Liquids (EILs) and Salts: Using the 2,4,5-trinitroimidazolate anion with various organic cations can create a wide range of energetic salts. By carefully selecting the cation, properties such as melting point, thermal stability, and sensitivity can be finely tuned. Some of these salts may exist as ionic liquids, which have potential applications as energetic plasticizers.
Energetic Co-crystals: Co-crystallizing this compound with other energetic molecules or insensitive binders is a promising strategy to enhance performance while reducing sensitivity. nist.gov The formation of extensive hydrogen bonding networks in co-crystals can significantly improve the stability of the resulting material.
Integrated Functionality: Researchers are exploring the synthesis of imidazole-based materials that also possess biocidal properties, for applications in agent defeat weapons, or specific optical properties for use as sensors or tracers. nih.gov This involves the modular design and synthesis of molecules where different functional groups are responsible for distinct properties.
Theoretical Frameworks for Predicting Complex Decomposition Phenomena
Computational modeling is an indispensable tool for understanding the complex, multi-step processes that govern the decomposition of energetic materials. Future theoretical work will aim to develop more accurate and predictive frameworks to unravel the decomposition mechanisms of this compound from the molecular to the macroscopic level.
Key theoretical advancements will focus on:
Reactive Molecular Dynamics (MD): Force fields like ReaxFF enable large-scale MD simulations that can model the initial chemical reactions of thousands of molecules under high temperature and pressure. minsky.ainist.gov These simulations can reveal complex reaction networks, identify key intermediates, and predict the formation of final products like N₂, H₂O, and CO₂. minsky.ai
Quantum Mechanics (QM): High-level QM methods, particularly density functional theory (DFT), are crucial for accurately calculating fundamental properties like bond dissociation energies, reaction barriers, and heats of formation for imidazole derivatives. researchgate.net These calculations provide the foundational data needed for more extensive simulations and sensitivity predictions.
Multi-scale Modeling: A significant challenge is to bridge the gap between molecular-level events and bulk material behavior. Future frameworks will integrate QM calculations (for bond-breaking), reactive MD (for chemical kinetics), and continuum mechanics to create comprehensive models that can predict the shock-to-detonation transition and other macroscopic phenomena. This integrated approach is essential for a complete understanding of energetic material performance and safety. nist.gov
| Method | Primary Application | Information Gained | Key References |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculating ground-state molecular properties | Heats of formation, geometries, reaction barriers, bond energies | researchgate.netnist.gov |
| Reactive Molecular Dynamics (ReaxFF) | Simulating large-scale chemical reactions | Decomposition pathways, reaction kinetics, product formation | minsky.ainist.gov |
| Multi-scale Modeling | Bridging molecular events to bulk properties | Shock sensitivity, detonation physics, material failure | nist.gov |
Q & A
Q. What synthetic methodologies are commonly employed for 2,4,5-trinitro-1H-imidazole, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis typically involves multi-step nitration of imidazole precursors under controlled conditions. For example, nitro groups can be introduced via mixed-acid nitration (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize decomposition . Optimization includes adjusting stoichiometry (e.g., molar ratios of nitrating agents), reaction time, and purification via recrystallization (e.g., using ethanol/water mixtures). Monitoring intermediates with thin-layer chromatography (TLC) and Fourier-transform infrared spectroscopy (FTIR) ensures stepwise progression .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d₆) to resolve aromatic protons and nitro group effects on chemical shifts .
- X-ray Crystallography : Employ SHELXL for structural refinement, particularly for resolving nitro group orientations and hydrogen bonding networks. Single-crystal diffraction at 100 K improves data resolution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
Q. How does the nitro substitution pattern influence the compound’s stability under ambient conditions?
- Methodological Answer : Stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The electron-withdrawing nitro groups increase thermal sensitivity, requiring storage in inert atmospheres. Comparative studies with mono- and di-nitro analogs reveal that trinitro derivatives exhibit lower decomposition onset temperatures (~150°C) .
Advanced Research Questions
Q. How can discrepancies in reported detonation velocities for this compound be resolved?
- Methodological Answer : Contradictions often arise from differing crystal densities or impurity levels. Address this by:
- Standardizing Synthesis : Use high-purity precursors and characterize batches via elemental analysis.
- Computational Modeling : Apply density functional theory (DFT) with Gaussian 16 to predict detonation properties (e.g., detonation pressure, velocity) and correlate with experimental data from small-scale shock tests .
- Cross-Validation : Compare results with databases like PubChem and Cambridge Structural Database (CSD) .
Q. What strategies are effective in elucidating structure-activity relationships (SAR) for this compound in energetic materials?
- Methodological Answer :
- Crystallographic Analysis : Use SHELXS to determine bond lengths and angles, correlating with sensitivity metrics (e.g., impact friction thresholds) .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., nitro···nitro contacts) to predict mechanical sensitivity .
- Comparative SAR Studies : Synthesize analogs (e.g., 2,4-dinitro derivatives) and evaluate performance in controlled detonation tests .
Q. What computational tools are recommended for predicting the environmental degradation pathways of this compound?
- Methodological Answer :
- Molecular Dynamics Simulations : Use GROMACS to model hydrolysis pathways in aqueous environments.
- Retrosynthesis Tools : Leverage AI-driven platforms (e.g., Reaxys) to identify potential degradation intermediates and byproducts .
- Ecotoxicity Assays : Combine computational predictions with microbial toxicity tests (e.g., using Vibrio fischeri) to validate biodegradation endpoints .
Data Contradiction and Validation
Q. How should researchers address conflicting thermal stability data in literature?
- Methodological Answer :
- Reproducibility Protocols : Replicate experiments using identical DSC heating rates (e.g., 10°C/min under N₂) and sample masses (~2 mg).
- Kinetic Analysis : Apply the Kissinger method to calculate activation energies (Eₐ) and compare across studies .
- Collaborative Verification : Share raw data via platforms like Zenodo for peer validation .
Experimental Design
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
